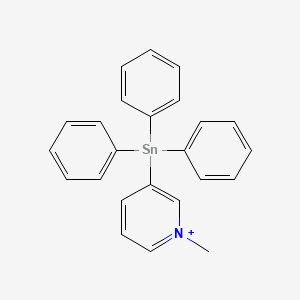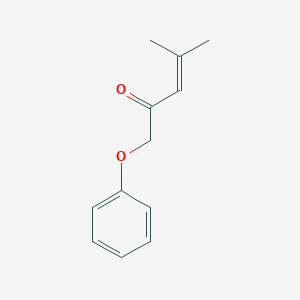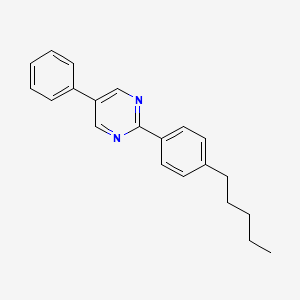![molecular formula C15H13NO2 B14312156 2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde CAS No. 114235-54-0](/img/structure/B14312156.png)
2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde is an organic compound with a complex structure that includes both nitroso and aldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde typically involves multiple steps. One common method starts with the nitration of styrene or cinnamic acid to produce 2-nitrostyrene or 2-nitrocinnamic acid . These intermediates can then be further processed to introduce the aldehyde group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments would be essential to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces amines.
Substitution: Produces various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde involves its interaction with molecular targets such as proteins and enzymes. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The aldehyde group can also participate in various chemical reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzaldehyde: Similar structure but lacks the ethyl group.
2-Ethylbenzaldehyde: Similar structure but lacks the nitroso group.
Uniqueness
2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde is unique due to the presence of both nitroso and aldehyde functional groups, which confer distinct chemical reactivity and potential applications. The combination of these groups allows for a wide range of chemical reactions and interactions, making this compound particularly versatile in research and industrial applications.
Properties
CAS No. |
114235-54-0 |
|---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-[2-(2-nitrosophenyl)ethyl]benzaldehyde |
InChI |
InChI=1S/C15H13NO2/c17-11-14-7-2-1-5-12(14)9-10-13-6-3-4-8-15(13)16-18/h1-8,11H,9-10H2 |
InChI Key |
YUDNIRVWVXSVPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC=CC=C2N=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


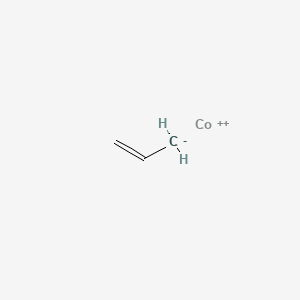

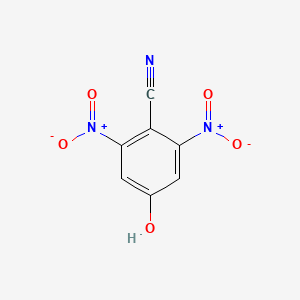
![2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol](/img/structure/B14312104.png)

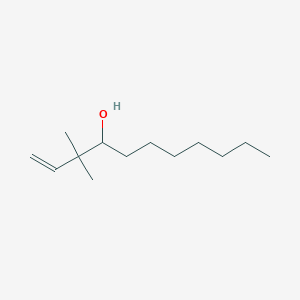
![16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14312117.png)

![4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14312140.png)
![2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine](/img/structure/B14312143.png)
